molecular formula C3H2BF3KNS B15300085 Potassium trifluoro(thiazol-5-yl)borate

Potassium trifluoro(thiazol-5-yl)borate

Cat. No.: B15300085
M. Wt: 191.03 g/mol
InChI Key: MLNBBCSLEQXUPG-UHFFFAOYSA-N
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Description

Potassium trifluoro(thiazol-5-yl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds have gained significant attention due to their unique properties and wide range of applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(thiazol-5-yl)borate typically involves the reaction of thiazole derivatives with boron trifluoride and potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Crystallization or recrystallization techniques to obtain pure compounds

    Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(thiazol-5-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, or nickel catalysts for substitution reactions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted thiazole derivatives.

Scientific Research Applications

Potassium trifluoro(thiazol-5-yl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium trifluoro(thiazol-5-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable boron-carbon bonds. The pathways involved include:

    Transmetalation: Transfer of the boron group to a metal catalyst, facilitating the formation of new chemical bonds.

    Oxidative Addition: The boron group undergoes oxidative addition to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(4-methylthiazol-5-yl)borate
  • Potassium trifluoro(2-thiazolyl)borate
  • Potassium trifluoro(4-phenylthiazol-5-yl)borate

Uniqueness

Potassium trifluoro(thiazol-5-yl)borate is unique due to its specific thiazole ring structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C3H2BF3KNS

Molecular Weight

191.03 g/mol

IUPAC Name

potassium;trifluoro(1,3-thiazol-5-yl)boranuide

InChI

InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-2-9-3;/h1-2H;/q-1;+1

InChI Key

MLNBBCSLEQXUPG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=CS1)(F)(F)F.[K+]

Origin of Product

United States

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